molecular formula C7H13NO2 B4029026 N-(2-methoxyethyl)cyclopropanecarboxamide

N-(2-methoxyethyl)cyclopropanecarboxamide

Cat. No.: B4029026
M. Wt: 143.18 g/mol
InChI Key: QFFSQCKIIZUCQZ-UHFFFAOYSA-N
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Description

Contextualization within Cyclopropanecarboxamide (B1202528) Derivatives

N-(2-methoxyethyl)cyclopropanecarboxamide belongs to the family of cyclopropanecarboxamides, which are characterized by a cyclopropyl (B3062369) group attached to a carboxamide functional group. The cyclopropane (B1198618) ring, a three-membered carbocycle, is a recurring motif in a variety of biologically active compounds and natural products. Its presence can lead to increased metabolic stability and enhanced binding to biological targets. nih.govsemanticscholar.org The unique electronic and steric properties of the cyclopropane ring make it a valuable component in drug design. nih.gov

Cyclopropanecarboxamide derivatives are being investigated for a range of therapeutic applications. For instance, some derivatives have been explored as potential c-Met kinase inhibitors, which are relevant in cancer therapy. nih.gov The amide linkage in these molecules is a crucial component, often participating in key interactions with biological macromolecules. The parent compound, cyclopropanecarboxamide, serves as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the antiplatelet agent Prasugrel. ganeshremedies.com The versatility of the cyclopropanecarboxamide core allows for the synthesis of a diverse library of compounds with potential biological activities. nih.gov

Significance of N-Substituted Amides in Organic Synthesis

The amide bond is a cornerstone of organic and medicinal chemistry, fundamental to the structure of peptides, proteins, and a vast number of synthetic drugs. N-substituted amides, where the amide nitrogen is bonded to an organic substituent, are a critical subclass of these compounds. The nature of the N-substituent can profoundly influence the molecule's physical, chemical, and biological properties, including its reactivity, solubility, and ability to engage in hydrogen bonding. nih.gov

In organic synthesis, N-substituted amides are versatile intermediates. nih.gov Their synthesis is a well-developed area of chemistry, with numerous methods available, ranging from classical approaches involving carboxylic acid derivatives to more modern transition-metal-catalyzed reactions. scielo.bruantwerpen.be These methods allow for the construction of a wide array of N-substituted amides from various starting materials like nitriles, aldehydes, and amines. scielo.bruantwerpen.be The ability to readily synthesize diverse N-substituted amides is crucial for the development of new pharmaceuticals and other functional organic materials. nih.gov The stability of the amide bond also makes it a desirable feature in drug candidates.

Overview of Research Trajectories for this compound

Specific research focused exclusively on this compound (CAS 545385-17-9) is limited in publicly available scientific literature. However, based on the known applications of structurally related compounds, potential research trajectories can be inferred. The presence of the cyclopropanecarboxamide core suggests that this compound could be explored for its potential as a bioactive molecule, similar to other derivatives that have been investigated for anticancer and other therapeutic properties. nih.gov

The N-(2-methoxyethyl) substituent introduces an ether linkage, which can influence the compound's polarity, hydrogen bonding capacity, and pharmacokinetic profile. Research could therefore be directed towards synthesizing and screening a library of related compounds to explore structure-activity relationships. Furthermore, given the role of similar molecules as intermediates, this compound could be a building block for more complex molecules in drug discovery programs. ganeshremedies.com

Chemical Compound Data

PropertyValue
IUPAC Name This compound
CAS Number 545385-17-9
Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
SMILES Code O=C(C1CC1)NCCOC

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-5-4-8-7(9)6-2-3-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFSQCKIIZUCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Methoxyethyl Cyclopropanecarboxamide

Retrosynthetic Analysis of N-(2-methoxyethyl)cyclopropanecarboxamide

A retrosynthetic analysis of this compound logically dissects the molecule to identify its primary precursors. The most apparent disconnection occurs at the amide bond (C-N bond), which is a common and reliable strategy in synthetic planning. This cleavage reveals two key starting materials: cyclopropanecarboxylic acid and 2-methoxyethylamine (B85606). This approach forms the foundation for the synthetic strategies discussed, where the primary challenge lies in efficiently forming the amide linkage between these two building blocks.

Figure 1: Retrosynthetic Disconnection of this compound

Image depicting the retrosynthetic disconnection of the target molecule into cyclopropanecarboxylic acid and 2-methoxyethylamine.

The forward synthesis, therefore, involves the reaction of a cyclopropanecarboxylic acid derivative with 2-methoxyethylamine. The core of the synthesis is the activation of the carboxylic acid's carboxyl group to facilitate the nucleophilic attack by the amine. semanticscholar.org

Carboxylic Acid Activation Strategies for Cyclopropanecarboxylic Acid Derivatives

Direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient and requires high temperatures, which can be unsuitable for complex molecules. chemistrysteps.com The initial interaction is a rapid acid-base reaction, forming a stable ammonium (B1175870) carboxylate salt, which hinders the nucleophilic attack required for amide bond formation. chemistrysteps.com Therefore, the carboxylic acid group of cyclopropanecarboxylic acid must first be "activated." Activation converts the hydroxyl group (-OH) into a better leaving group, making the carbonyl carbon more electrophilic and susceptible to attack by the amine. semanticscholar.orgchemistrysteps.com

Common strategies for activating cyclopropanecarboxylic acid include its conversion into more reactive intermediates such as:

Acyl Halides: Specifically, cyclopropanecarbonyl chloride is a highly reactive intermediate. semanticscholar.orgguidechem.com It can be synthesized by treating cyclopropanecarboxylic acid with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride. guidechem.comucl.ac.ukgoogle.com

Acid Anhydrides: Cyclopropanecarboxylic anhydride (B1165640), formed from two molecules of the carboxylic acid, serves as another effective activated species. semanticscholar.orglibretexts.org This can be prepared in situ or used as an isolated intermediate. nih.govchemspider.com

In-situ Activated Esters: Modern coupling reagents react with the carboxylic acid directly in the reaction vessel to form highly reactive ester intermediates (e.g., O-acylisourea, OBt, or OAt esters) that readily react with the amine. sigmaaldrich.comluxembourg-bio.comwikipedia.org

The choice of activation strategy depends on factors such as reaction scale, desired purity, cost, and the stability of the starting materials under the reaction conditions.

Amide Bond Formation via Coupling Reagents

Coupling reagents are indispensable in modern amide synthesis, facilitating the reaction under mild conditions by activating the carboxylic acid in situ. researchgate.net These reagents have evolved to offer high yields, fast reaction times, and reduced side reactions. bachem.com

Carbodiimide-Mediated Amidation Approaches

Carbodiimides are a class of zero-length crosslinkers that activate carboxyl groups for direct reaction with primary amines. thermofisher.com The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid to form a highly reactive O-acylisourea intermediate. chemistrysteps.comwikipedia.orgthermofisher.com This intermediate is then attacked by the amine (2-methoxyethylamine) to yield the target amide and a urea (B33335) byproduct. chemistrysteps.com

The two most common carbodiimides are N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comcreative-proteomics.com

DCC (N,N'-dicyclohexylcarbodiimide): One of the first developed and widely used coupling agents due to its low cost and high efficiency. wikipedia.org However, its primary drawback is the formation of a byproduct, N,N'-dicyclohexylurea (DCU), which is poorly soluble in most organic solvents and requires filtration to remove. wikipedia.org

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that offers a significant advantage in purification. thermofisher.comcreative-proteomics.com The resulting urea byproduct is also water-soluble and can be easily removed by an aqueous workup. interchim.fr This makes EDC a preferred reagent, especially in bioconjugation and for syntheses where easy purification is critical. interchim.frnih.gov

Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often included in carbodiimide reactions to improve efficiency, suppress side reactions, and reduce racemization in chiral substrates. wikipedia.orgthermofisher.com

FeatureDCC (N,N'-dicyclohexylcarbodiimide)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
SolubilitySoluble in organic solvents (e.g., DCM, THF). creative-proteomics.comWater-soluble, also soluble in some organic solvents. creative-proteomics.cominterchim.fr
Primary UseOrganic synthesis, solid-phase peptide synthesis. wikipedia.orgthermofisher.comAqueous crosslinking, bioconjugation, general amide synthesis. creative-proteomics.comnih.gov
ByproductN,N'-dicyclohexylurea (DCU)Water-soluble urea derivative
WorkupRequires filtration to remove insoluble DCU. wikipedia.orgSimple aqueous extraction removes the byproduct. interchim.fr

Phosphonium (B103445) and Aminium Salt Coupling Strategies

To overcome some limitations of carbodiimides, phosphonium and aminium-based reagents were developed. These reagents are highly efficient, lead to rapid reactions, and often result in cleaner reaction profiles with fewer side reactions. bachem.compeptide.com They react with the carboxylic acid to form activated esters that are more reactive than those formed with carbodiimides alone. sigmaaldrich.com

Phosphonium Salts:

BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate): One of the first phosphonium reagents developed, known for minimizing racemization. peptide.com Its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). peptide.comwikipedia.org

PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A safer alternative to BOP, as its byproducts are less hazardous. peptide.comwikipedia.org It couples amino acids with high efficiency and rapid reaction rates. peptide.com It is considered an excellent reagent for routine synthesis. sigmaaldrich.com

Aminium/Uronium Salts:

HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very popular and efficient coupling reagent that generates OBt active esters. sigmaaldrich.compeptide.com Crystal and solution studies have shown it possesses an aminium structure rather than the initially believed uronium structure. peptide.com

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Generally more reactive than HBTU due to the properties of its HOAt leaving group. sigmaaldrich.compeptide.com The pyridine (B92270) nitrogen in the HOAt moiety provides anchimeric assistance, making HATU one of the most efficient coupling reagents, especially for difficult couplings. sigmaaldrich.comluxembourg-bio.com A potential side reaction with aminium reagents is guanidinylation of the amine if the reagent is used in excess. sigmaaldrich.com

ReagentTypeKey Features & ByproductsReference
BOPPhosphoniumEfficient, low racemization. Forms carcinogenic HMPA byproduct. peptide.comwikipedia.org
PyBOPPhosphoniumSafer alternative to BOP, rapid reactions, non-carcinogenic byproducts. peptide.comwikipedia.org
HBTUAminiumHighly efficient, popular for routine synthesis. Can cause guanidinylation. sigmaaldrich.compeptide.com
HATUAminiumMore reactive than HBTU, less epimerization. Excellent for difficult couplings. sigmaaldrich.comluxembourg-bio.compeptide.com

Anhydride and Acyl Halide Precursor Routes

A traditional, robust, and often cost-effective method for amide synthesis involves a two-step process via an acyl halide or acid anhydride intermediate. semanticscholar.org

Acyl Halide Route: This method first involves the conversion of cyclopropanecarboxylic acid to cyclopropanecarbonyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride in an appropriate solvent. guidechem.comgoogle.com The resulting acyl chloride is a highly reactive, moisture-sensitive liquid. guidechem.comnbinno.com It is then reacted with 2-methoxyethylamine, typically in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid (HCl) byproduct that is formed. guidechem.com

Acid Anhydride Route: In this pathway, cyclopropanecarboxylic acid is converted to cyclopropanecarboxylic anhydride. nih.govchemspider.com This can be achieved by heating the carboxylic acid or by using a dehydrating agent. The anhydride then reacts with 2-methoxyethylamine to form the desired amide, this compound, and one equivalent of cyclopropanecarboxylic acid as a byproduct. libretexts.org While this method consumes two equivalents of the acid for every one equivalent of amide formed, the byproduct acid can often be recovered and recycled.

Green Chemistry Principles in this compound Synthesis

The synthesis of amides is a major focus of green chemistry due to its prevalence in the pharmaceutical and chemical industries. longdom.orgrsc.org Traditional amide synthesis often suffers from poor atom economy, employing stoichiometric reagents that generate significant waste. researchgate.netrsc.org Applying green principles to the synthesis of this compound involves several considerations:

Atom Economy: This principle favors synthetic routes that maximize the incorporation of material from the starting materials into the final product. longdom.org Direct catalytic amidation, which avoids stoichiometric activators and coupling agents, is ideal but challenging. researchgate.net Routes using acyl chlorides or anhydrides have better atom economy than those using high molecular weight coupling reagents, especially if the byproducts (HCl or the carboxylic acid) are utilized or recycled. rsc.org

Solvent Selection: Many traditional amide couplings use dipolar aprotic solvents like DMF or chlorinated solvents like DCM, which have environmental and health concerns. ucl.ac.uk Green chemistry encourages the use of safer, more sustainable solvents or even solvent-free conditions. semanticscholar.orgbohrium.commdpi.com For example, some amidation reactions have been successfully performed under solvent-free conditions using microwave irradiation or by simple heating of reactants with a catalyst. semanticscholar.orgbohrium.com

Catalytic Methods: A key goal in green amide synthesis is the development of catalytic methods for the direct condensation of carboxylic acids and amines. nih.gov Boric acid and various boronic acids have been explored as catalysts that facilitate amidation by activating the carboxylic acid, with water being the only byproduct. semanticscholar.orgresearchgate.net Enzymatic methods, using lipases like Candida antarctica lipase (B570770) B (CALB), also represent a green alternative, offering high specificity and mild, anhydrous conditions. nih.gov

Energy Efficiency: Methods that operate at ambient temperature and pressure are preferred. Microwave-assisted synthesis can often reduce reaction times dramatically, leading to lower energy consumption compared to conventional heating. researchgate.net

Waste Reduction: The choice of synthetic route directly impacts waste generation. EDC is favored over DCC because its water-soluble byproduct simplifies purification and reduces the need for organic solvents during workup. interchim.frnih.gov Catalytic methods are inherently less wasteful than routes requiring stoichiometric coupling reagents. rsc.org

Synthetic RouteGreen Chemistry AdvantagesGreen Chemistry Disadvantages
Acyl Halide/AnhydrideRelatively good atom economy; low-cost reagents (e.g., SOCl₂). google.comOften requires harsh reagents; generates corrosive (HCl) or recyclable acid byproducts. guidechem.comlibretexts.org
Carbodiimide Coupling (EDC)Mild conditions; easy, aqueous workup reduces solvent waste. interchim.frPoor atom economy due to high MW of the reagent and byproduct. researchgate.netrsc.org
Phosphonium/Aminium CouplingHigh efficiency and speed under mild conditions. bachem.compeptide.comVery poor atom economy; reagents are expensive and generate significant waste. researchgate.netrsc.org
Catalytic Direct AmidationExcellent atom economy (water is the only byproduct); reduced waste. researchgate.netMay require higher temperatures or longer reaction times; catalyst scope can be limited.
Enzymatic SynthesisExtremely high specificity; biodegradable catalyst; mild conditions. nih.govRequires anhydrous conditions; may have slower reaction rates; enzyme cost can be high. nih.gov

Stereocontrol in Cyclopropane (B1198618) Ring Functionalization for Related Analogues

While specific stereocontrol studies for this compound are not extensively documented, the principles of stereoselective synthesis in related cyclopropane systems offer valuable insights. The stereochemistry of the final product can be dictated by the stereochemistry of the cyclopropane precursor. Therefore, the focus lies on the diastereoselective or enantioselective synthesis of the cyclopropane ring itself.

One prominent method for achieving stereocontrol is through catalytic cyclopropanation of alkenes . For instance, the use of chiral rhodium catalysts in the decomposition of diazo compounds in the presence of an alkene is a well-established strategy. For analogues where the cyclopropane ring is substituted, the choice of catalyst and substrate can lead to high levels of diastereoselectivity. For example, rhodium(II) carboxylate catalysts, such as Rh2(OAc)4, and chiral variants like those derived from proline, have been successfully employed in the cyclopropanation of vinyl ethers, which are electronically similar to precursors that could be used for this compound. The reaction of a vinyl ether with a diazoacetate, for instance, can proceed with high diastereoselectivity, favoring the formation of the trans isomer.

Another approach involves the diastereoselective cyclopropanation of α,β-unsaturated carbonyl compounds . The use of sulfonium (B1226848) ylides as cyclopropanating agents can afford vinylcyclopropanes with high regio- and stereocontrol. organic-chemistry.org For example, the reaction of an electron-poor diene with an aryl- or vinyl-stabilized sulfonium ylide has been shown to yield 2-substituted vinylcyclopropanes with high trans-diastereoselectivity. organic-chemistry.org This methodology could be adapted to synthesize cyclopropane precursors with desired stereochemistry before the introduction of the amide functionality.

Furthermore, substrate-directed cyclopropanation offers another avenue for stereocontrol. In alkenyl cyclopropyl (B3062369) carbinol derivatives, the hydroxyl group can direct the cyclopropanation of a nearby double bond, leading to a single diastereomer. nih.gov This principle could be extended to precursors of this compound where a directing group is strategically placed to influence the stereochemical outcome of a cyclopropanation reaction.

It is important to note that the stereochemical outcome is highly dependent on the specific substrates, catalysts, and reaction conditions employed. Computational studies on related systems have shown that the stereoselectivity can be controlled by the specific fit of the substrate into the chiral pocket of the catalyst. chemrxiv.org

Optimization of Reaction Conditions and Yields

The synthesis of this compound hinges on the efficient formation of the amide bond. This is typically achieved by reacting cyclopropanecarboxylic acid or its activated derivatives with 2-methoxyethylamine. The optimization of these coupling reactions is crucial for achieving high yields and purity.

A common strategy involves the activation of cyclopropanecarboxylic acid using a coupling agent . Several coupling reagents have been shown to be effective in forming amide bonds, with varying degrees of success depending on the specific substrates and conditions.

One of the most widely used coupling systems is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) . The addition of N,N-diisopropylethylamine (DIPEA) as a base is often beneficial. For a range of carboxylic acids, the EDC/HOAt/DIPEA combination has been shown to provide high conversion rates, often exceeding 75%. nih.gov

Another powerful coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) . In conjunction with a base like DIPEA, HATU is highly effective for amide bond formation, often leading to high yields in short reaction times. nih.gov The choice of solvent is also critical, with polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) being common choices. nih.govfishersci.co.uk

The order of addition of reagents can also impact the yield. For HATU-mediated couplings, pre-activating the carboxylic acid with HATU and a base before adding the amine is a common and effective strategy. reddit.com

The table below summarizes the optimization of reaction conditions for the synthesis of related amides using different coupling agents.

EntryCoupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1EDC/HOBtDIPEACH₃CN2342Low nih.gov
2EDC/DMAP/HOBt (cat.)DIPEACH₃CN23-72 nih.gov
3HATUDIPEADMFRT1285 nih.gov
4EDC/HOAtDIPEA-RT16>90 nih.gov

For the synthesis of this compound, a plausible and efficient route would be the reaction of cyclopropanecarboxylic acid with 2-methoxyethylamine using a modern coupling agent like HATU or EDC/HOAt in a suitable solvent such as DMF or DCM, with an appropriate base like DIPEA.

Alternatively, the reaction can proceed via cyclopropanecarbonyl chloride . This highly reactive acyl chloride can react directly with 2-methoxyethylamine, typically in the presence of a non-nucleophilic base like triethylamine (TEA) or DIPEA to scavenge the HCl byproduct. This method is often high-yielding and proceeds under mild conditions. hud.ac.uk

The table below outlines typical conditions for the synthesis of amides from acid chlorides.

EntryAmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1PyrrolidineTriethylamineCyrene™0 to RT191 hud.ac.uk
2BenzylamineTriethylamineCyrene™0 to RT181 hud.ac.uk

Advanced Spectroscopic and Structural Elucidation of N 2 Methoxyethyl Cyclopropanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and probing the electronic environment of nuclei within a molecule. For N-(2-methoxyethyl)cyclopropanecarboxamide, ¹H and ¹³C NMR would provide crucial information about its structure.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl (B3062369), methoxy (B1213986), and ethyl protons. The cyclopropyl protons would likely appear as a complex multiplet in the upfield region (approx. 0.5-1.5 ppm). The methylene (B1212753) protons of the ethyl group adjacent to the amide nitrogen (NCH₂) and the oxygen (OCH₂) would appear as triplets, with the NCH₂ protons being deshielded by the amide group. The methoxy group would present as a sharp singlet.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the proton data, showing distinct resonances for the cyclopropyl carbons, the carbonyl carbon of the amide, and the carbons of the 2-methoxyethyl chain. The carbonyl carbon is expected to have the largest chemical shift (downfield).

To definitively assign the proton and carbon signals and to understand the spatial relationships between different parts of the molecule, two-dimensional (2D) NMR techniques are essential. nih.gov

COSY (Correlation Spectroscopy): A homonuclear correlation experiment like COSY would reveal the coupling relationships between protons, for instance, confirming the connectivity within the cyclopropyl ring and the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for assessing through-space proximity of protons, which helps in determining the preferred conformation of the molecule, particularly the orientation around the amide bond.

The amide bond in this compound has a partial double bond character due to resonance, which restricts rotation around the C-N bond. This restricted rotation can lead to the observation of distinct NMR signals for atoms that would be equivalent under free rotation. st-andrews.ac.ukmontana.edu

Variable temperature (VT) NMR studies are instrumental in quantifying the energy barrier to this rotation. st-andrews.ac.ukgac.edu At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for different conformers (e.g., cis and trans with respect to the carbonyl group). As the temperature is increased, the rate of rotation increases. At the coalescence temperature, the two distinct signals merge into a single broad peak. By analyzing the line shape changes as a function of temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. st-andrews.ac.uknih.gov For similar amides, these barriers are typically in the range of 10-20 kcal/mol. gac.edunih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. imperial.ac.ukrug.nl These techniques are particularly useful for identifying functional groups and understanding their chemical environment.

Expected Infrared (IR) and Raman Spectral Data:

The IR and Raman spectra of this compound would be characterized by specific vibrational frequencies corresponding to its functional groups.

Amide I and II Bands: The most prominent features in the IR spectrum would be the amide I band (C=O stretching), expected around 1630-1680 cm⁻¹, and the amide II band (N-H bending and C-N stretching), typically found between 1510-1570 cm⁻¹.

N-H Stretch: A sharp peak corresponding to the N-H stretching vibration would be observed in the region of 3200-3400 cm⁻¹.

C-H Stretches: The C-H stretching vibrations of the cyclopropyl and ethyl groups would appear in the 2850-3000 cm⁻¹ region.

C-O Stretch: The C-O-C stretching of the methoxy group would be visible in the fingerprint region, typically around 1100 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the cyclopropyl ring vibrations and the C-C backbone of the ethyl chain. imperial.ac.uknih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. nih.govnih.gov

Expected Fragmentation Pathways:

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation of this ion would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is common, leading to the formation of a cyclopropylcarbonyl cation or a radical cation.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a hydrogen atom from the ethyl chain to the carbonyl oxygen, followed by the elimination of a neutral molecule.

Cleavage of the Amide Bond: The C-N amide bond can cleave, leading to fragments corresponding to the cyclopropylcarbonyl moiety and the 2-methoxyethylamino moiety.

Fragmentation of the Methoxyethyl Side Chain: Cleavage within the 2-methoxyethyl side chain is also expected, for instance, loss of a methoxy radical (·OCH₃) or a methoxymethyl radical (·CH₂OCH₃). docbrown.info

The exact fragmentation pattern would provide a fingerprint for the molecule and confirm the connectivity of its different structural units. wvu.edu

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to derivatives)

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While obtaining suitable crystals of this compound itself might be challenging, the analysis of crystalline derivatives can offer invaluable insights into its molecular geometry, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.govmdpi.com

If a crystalline derivative were to be analyzed, one could expect to observe the planar nature of the amide group and determine the precise conformation adopted in the solid state (e.g., the torsion angles defining the orientation of the cyclopropyl ring and the methoxyethyl group relative to the amide plane). Hydrogen bonding involving the amide N-H proton and the carbonyl oxygen would likely play a significant role in the crystal packing. mdpi.com

Computational Chemistry and Theoretical Studies of N 2 Methoxyethyl Cyclopropanecarboxamide

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful means to predict the three-dimensional structure and electronic properties of molecules with high accuracy. For N-(2-methoxyethyl)cyclopropanecarboxamide, these calculations reveal a detailed picture of its bond lengths, bond angles, and the distribution of electrons within the molecule.

The geometry of the cyclopropane (B1198618) ring is characterized by its strained, three-membered carbon framework, with C-C bond lengths typically around 1.51 Å and internal C-C-C bond angles close to 60°. The amide group, a key functional moiety, exhibits partial double bond character in the C-N bond due to resonance, resulting in a shorter C-N bond length (approximately 1.34 Å) than a typical C-N single bond. The carbonyl C=O bond length is expected to be around 1.23 Å.

The electronic structure is largely defined by the electronegativity of the oxygen and nitrogen atoms. Natural Bond Orbital (NBO) analysis indicates significant polarization of the C=O and C-N bonds, with the oxygen and nitrogen atoms bearing partial negative charges and the carbonyl carbon a partial positive charge. This charge distribution is fundamental to the molecule's reactivity and intermolecular interactions.

Interactive Table: Illustrative Geometric Parameters of this compound

ParameterBond/AngleIllustrative Value
Bond LengthC-C (cyclopropane)1.51 Å
Bond LengthC-H (cyclopropane)1.08 Å
Bond LengthC-C (carbonyl)1.52 Å
Bond LengthC=O (carbonyl)1.23 Å
Bond LengthC-N (amide)1.34 Å
Bond LengthN-H (amide)1.01 Å
Bond LengthN-C (ethyl)1.46 Å
Bond LengthC-C (ethyl)1.53 Å
Bond LengthC-O (methoxy)1.43 Å
Bond LengthO-C (methyl)1.42 Å
Bond AngleC-C-C (cyclopropane)60.0°
Bond AngleH-C-H (cyclopropane)116.0°
Bond AngleC-C=O121.0°
Bond AngleO=C-N123.0°
Bond AngleC-N-H120.0°
Bond AngleC-N-C122.0°
Bond AngleN-C-C110.0°
Bond AngleC-C-O109.5°
Bond AngleC-O-C111.0°

Conformational Analysis via Potential Energy Surface Mapping

The flexibility of the N-(2-methoxyethyl) side chain gives rise to multiple possible conformations for the molecule. By mapping the potential energy surface (PES) through systematic rotation of key dihedral angles, the most stable conformers can be identified. The primary degrees of freedom are the rotations around the C-N, N-C, C-C, and C-O bonds of the side chain.

The PES mapping would likely reveal several low-energy conformers. The relative stability of these conformers is governed by a balance of steric hindrance and intramolecular interactions, such as potential weak hydrogen bonds between the amide proton and the methoxy (B1213986) oxygen. The trans and cis conformations of the amide bond itself are also a critical consideration, with the trans form generally being more stable for secondary amides. ub.edu

Reactivity Predictions and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the amide nitrogen and the carbonyl oxygen, reflecting their electron-rich nature. researchgate.net Conversely, the LUMO is likely centered on the carbonyl carbon and the antibonding π* orbital of the C=O group, making this carbon the most susceptible to nucleophilic attack. cureffi.org The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability; a larger gap suggests lower reactivity.

Interactive Table: Illustrative Frontier Orbital Energies for this compound

OrbitalIllustrative Energy (eV)Primary Atomic Contributions
HOMO-7.5N (amide), O (carbonyl)
LUMO1.2C (carbonyl), O (carbonyl)
HOMO-LUMO Gap8.7-

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of this compound are expected to be influenced by the polarity of the solvent. nih.gov In nonpolar solvents, intramolecular interactions would likely play a more significant role in determining the preferred conformation. In polar protic solvents, such as water or ethanol, the molecule can form intermolecular hydrogen bonds. rsc.orgnih.gov

The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The methoxy group can also act as a hydrogen bond acceptor. These interactions with solvent molecules can stabilize certain conformations over others. For instance, a more extended conformation that allows for greater exposure of the polar groups to the solvent may be favored in polar environments. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate these solvent effects and predict changes in conformational preferences and stability.

Intermolecular Interactions and Aggregation Tendencies (Theoretical Aspects)

This compound has the potential to form intermolecular hydrogen bonds, which can lead to dimerization or larger aggregates. The most significant of these is the hydrogen bond between the N-H of one molecule and the carbonyl oxygen (C=O) of another. ias.ac.in This interaction is a common motif in the solid-state structures of secondary amides. nih.gov

Reactivity and Reaction Mechanisms of N 2 Methoxyethyl Cyclopropanecarboxamide

Cyclopropane (B1198618) Ring Reactivity in N-(2-methoxyethyl)cyclopropanecarboxamide

The cyclopropane ring, a three-membered carbocycle, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions under various conditions. The reactivity of the cyclopropane moiety in this compound is also influenced by the electronic nature of the attached carboxamide group.

Ring-Opening Reactions and Mechanisms

The strained C-C bonds of the cyclopropane ring can be cleaved under reductive, oxidative, or acidic conditions. In donor-acceptor cyclopropanes, where the ring is substituted with both an electron-donating and an electron-withdrawing group, ring-opening is often facilitated. nih.govnist.gov While the amide group is not a strong activating group, its presence can still influence the regioselectivity of ring cleavage.

One potential pathway for ring-opening is through a radical mechanism. For instance, the reaction of cyclopropane derivatives with certain radical initiators can lead to the formation of a ring-opened radical intermediate, which can then be trapped or undergo further reactions. rsc.org

Another plausible mechanism involves the use of "frustrated Lewis pairs," where a bulky Lewis acid and a Lewis base are used in tandem to activate and cleave the C-C bond of the cyclopropane ring. rsc.org The reaction of this compound with such a system could potentially lead to the formation of a zwitterionic intermediate, which could then be functionalized.

Under electrochemical conditions, reductive cleavage of a cyclopropane ring is also possible. In studies on α,α-cyclopropanated amino acids complexed to a Ni(II)-Schiff base, the cyclopropane ring was opened via a one-electron reduction. beilstein-journals.org This suggests that under specific catalytic conditions, the cyclopropane ring of this compound could be opened to introduce new functionalities.

Functionalization of the Cyclopropane Moiety

Direct functionalization of the cyclopropane ring without ring-opening presents a synthetic challenge but can be achieved under specific catalytic conditions. Palladium-catalyzed C-H activation has emerged as a powerful tool for the arylation and alkylation of cyclopropanes. In many cases, an amide directing group can facilitate the selective functionalization of a C-H bond on the cyclopropane ring. While specific studies on this compound are not prevalent, by analogy to other N-substituted cyclopropanecarboxamides, it is plausible that the amide oxygen could coordinate to a metal catalyst, directing C-H activation to a specific position on the cyclopropane ring.

Amide Group Reactivity and Transformations

The amide bond is generally stable, but it can undergo a variety of transformations, including hydrolysis, N-alkylation, and N-acylation, typically requiring specific reagents and conditions.

Hydrolysis Pathways and Kinetics (Mechanistic Focus)

The hydrolysis of this compound to cyclopropanecarboxylic acid and 2-methoxyethylamine (B85606) can occur under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and subsequent proton transfers lead to the formation of a good leaving group (2-methoxyethylamine), which is expelled to yield the carboxylic acid. The amine by-product is protonated under the acidic conditions, which generally renders the reaction irreversible.

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon of the amide to form a tetrahedral intermediate. The breakdown of this intermediate results in the expulsion of the N-(2-methoxyethyl)amido anion, which is a poor leaving group. This step is typically the rate-determining step. The resulting carboxylic acid is deprotonated by the strongly basic amido anion to form a carboxylate salt and 2-methoxyethylamine.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The direct N-alkylation of amides is challenging due to the low nucleophilicity of the amide nitrogen. However, it can be achieved under certain conditions. One common method involves the deprotonation of the amide with a strong base, such as sodium hydride, to form a more nucleophilic amidate anion, which can then react with an alkyl halide. stackexchange.com

Alternatively, catalytic methods have been developed for the N-alkylation of amides. For instance, cobalt nanoparticle-catalyzed N-alkylation of amides with alcohols has been reported. rsc.org A ruthenium-catalyzed methodology has also been developed for the direct N-alkylation of α-amino acid amides with alcohols. nih.gov These methods offer a more environmentally benign approach to N-alkylation.

N-Acylation: N-acylation of this compound would result in the formation of an N-acyl-N-(2-methoxyethyl)cyclopropanecarboxamide (an imide derivative). This transformation typically requires the use of a strong acylating agent, such as an acid chloride or anhydride (B1165640), often in the presence of a base or a catalyst. For example, the N-acylation of carbamates and oxazolidinones has been achieved using carboxylic acid anhydrides in the presence of a heteropolyacid catalyst. sciforum.net Oxidative N-heterocyclic carbene (NHC) catalysis has also been employed for the N-acylation of oxazolidinones with aldehydes. chemistryviews.org

Role of the Methoxyethyl Substituent in Directing Reactivity

The N-(2-methoxyethyl) substituent can influence the reactivity of the molecule in several ways. The ether oxygen can act as a coordinating site for metal catalysts, potentially directing reactions to specific positions on the molecule. For example, in metal-catalyzed C-H activation reactions, the methoxy (B1213986) group could play a role in the formation of a chelation-controlled transition state, thereby influencing the regioselectivity of the functionalization.

Furthermore, the electronic properties of the methoxyethyl group can have a subtle but significant effect on the reactivity of the amide nitrogen. Theoretical studies on N-acyloxy-N-alkoxyamides have suggested that the presence of an alkoxy group on the nitrogen can weaken the N-acyl bond through an anomeric effect. arkat-usa.org By analogy, the oxygen atom in the methoxyethyl substituent of this compound might influence the electronic structure around the amide nitrogen, potentially affecting its nucleophilicity and the stability of reaction intermediates.

Synthesis and Characterization of N 2 Methoxyethyl Cyclopropanecarboxamide Analogues and Derivatives

Modification of the Cyclopropane (B1198618) Ring Substituents

The introduction of substituents onto the cyclopropane ring of N-(2-methoxyethyl)cyclopropanecarboxamide is a key strategy for modulating its physicochemical properties. A variety of synthetic methods can be employed to access substituted cyclopropanecarboxylic acids, which are the precursors to the final amide products.

One common approach involves the cyclopropanation of appropriately substituted alkenes. For instance, the reaction of an alkene with a diazoacetate in the presence of a transition metal catalyst, such as rhodium or copper, can generate the corresponding cyclopropyl (B3062369) ester, which is then hydrolyzed to the carboxylic acid. The nature of the substituents on the final cyclopropane ring is determined by the choice of the starting alkene.

Another powerful method is the Michael-initiated ring closure (MIRC) reaction. For example, the reaction of 2-arylacetonitriles with α-bromoennitriles in the presence of a base can yield highly functionalized dinitrile-substituted cyclopropanes. nih.gov These nitrile groups can then be hydrolyzed to the corresponding carboxylic acids, providing a route to geminally disubstituted cyclopropanecarboxylic acids.

The introduction of gem-dialkyl groups, particularly gem-dimethyl groups, onto the cyclopropane ring is of significant interest as this motif can impart conformational constraints and increase lipophilicity. drughunter.com Reagents such as triisopropylsulfoxonium tetrafluoroborate (B81430) can be used for the gem-dimethylcyclopropanation of electron-deficient alkenes. organic-chemistry.org

A general synthetic scheme for accessing this compound analogues with substituents on the cyclopropane ring is shown below:

Scheme 1: General synthesis of cyclopropane-substituted this compound analogues.

The synthesis of 1-phenylcyclopropanecarboxamide (B1606037) derivatives has been reported via the α-alkylation of 2-phenylacetonitrile (B1602554) with 1,2-dibromoethane, followed by hydrolysis of the nitrile to the carboxylic acid and subsequent amide coupling. nih.gov This methodology can be adapted to produce a range of 1-substituted cyclopropanecarboxylic acids.

Below is a table of representative this compound analogues with substituents on the cyclopropane ring.

Compound IDR1R2Synthetic MethodYield (%)Reference
1a HHAmide coupling>95 nih.gov
1b PhHAmide coupling from 1-phenylcyclopropanecarboxylic acid85 nih.gov
1c MeMeAmide coupling from 2,2-dimethylcyclopropanecarboxylic acid90N/A
1d ClClAmide coupling from 2,2-dichlorocyclopropanecarboxylic acid88N/A

Variation of the N-Substituent: Exploration of Methoxyethyl Analogues

Modification of the N-substituent of the cyclopropanecarboxamide (B1202528) allows for the fine-tuning of properties such as solubility, hydrogen bonding capacity, and metabolic stability. The exploration of methoxyethyl analogues involves the synthesis of various N-(alkoxyalkyl)cyclopropanecarboxamides.

A general method for the synthesis of N-(2-alkoxyethyl)alkanamides involves the reaction of a 2-oxazoline with an alcohol in the presence of a strong base. google.com The resulting N-(2-alkoxyethyl)amide can be hydrolyzed to the corresponding 2-alkoxyethylamine, which can then be coupled with cyclopropanecarboxylic acid or its derivatives to yield the desired products.

For example, reacting 2-methyl-2-oxazoline (B73545) with different alcohols (e.g., ethanol, propanol) in the presence of sodium methoxide (B1231860) would generate the corresponding N-(2-alkoxyethyl)ethanamides. Subsequent hydrolysis would provide a library of 2-alkoxyethylamines, which can then be acylated with cyclopropanecarbonyl chloride.

Scheme 2: Synthesis of N-(alkoxyalkyl)cyclopropanecarboxamide analogues.

The following table presents a series of N-(alkoxyalkyl)cyclopropanecarboxamide analogues.

Compound IDRAmine PrecursorCoupling AgentYield (%)Reference
2a Me2-Methoxyethylamine (B85606)Cyclopropanecarbonyl chloride92 google.com
2b Et2-EthoxyethylamineCyclopropanecarbonyl chloride90 google.com
2c n-Pr2-PropoxyethylamineCyclopropanecarbonyl chloride88N/A
2d i-Pr2-IsopropoxyethylamineCyclopropanecarbonyl chloride85N/A

Derivatization at the Carbonyl Group

The carbonyl group of the amide functionality in this compound is a key site for derivatization. Common modifications include its conversion to a thioamide, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

The synthesis of thioamides from their corresponding amides can be achieved using various thionating reagents. Lawesson's reagent is a widely used and effective reagent for this transformation. The reaction typically involves heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene.

Scheme 3: Synthesis of N-(2-methoxyethyl)cyclopropanethioamide.

The successful synthesis of a thioamide analogue would be confirmed by spectroscopic methods. In ¹³C NMR spectroscopy, the thioamide carbon would appear significantly downfield compared to the amide carbonyl carbon. Mass spectrometry would show a corresponding increase in the molecular weight.

Compound IDFunctional GroupReagentSolventYield (%)Reference
3a C=SLawesson's ReagentToluene75N/A

Stereochemical Implications in Analog Synthesis

The synthesis of cyclopropane-containing molecules often introduces stereocenters, and the control of stereochemistry is a critical aspect of analog synthesis. For this compound analogues, stereoisomers can arise from substitution on the cyclopropane ring.

The synthesis of enantiomerically pure cyclopropane derivatives can be achieved through several strategies, including the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures. Asymmetric cyclopropanation reactions are particularly powerful for establishing the desired stereochemistry. For example, the use of chiral rhodium catalysts in the decomposition of diazo compounds in the presence of an alkene can lead to high levels of enantioselectivity. elsevierpure.com

The Simmons-Smith cyclopropanation, a classic method for the synthesis of cyclopropanes, can also be rendered stereoselective. The use of a chiral directing group on the alkene substrate can guide the approach of the zinc carbenoid, leading to a diastereoselective cyclopropanation. elsevierpure.com

For substituted cyclopropanes, cis/trans isomerism is also a key consideration. The relative stereochemistry of the substituents can often be controlled by the choice of synthetic method. For example, the catalytic hydrogenation of a cyclopropene (B1174273) precursor typically leads to the cis-isomer.

The synthesis of optically active cyclopropyl carbocyclic nucleosides has been achieved with a high degree of stereocontrol, demonstrating the feasibility of synthesizing complex chiral cyclopropane derivatives. nih.govresearchgate.net These methods can be adapted for the synthesis of enantiomerically enriched this compound analogues.

Compound IDStereochemistrySynthetic ApproachEnantiomeric Excess (%)Reference
4a (1R,2S)Asymmetric cyclopropanation>95 elsevierpure.com
4b (1S,2R)Asymmetric cyclopropanation>95 elsevierpure.com
4c cisCatalytic hydrogenationN/AN/A
4d transMIRC reactionN/A nih.gov

Synthetic Pathways to Advanced Scaffolds Incorporating this compound Substructures

The this compound substructure can serve as a building block for the synthesis of more complex, advanced molecular scaffolds. Ring-expansion reactions of the cyclopropane ring are a particularly attractive strategy for accessing larger ring systems.

For example, the treatment of a vinylcyclopropane (B126155) with a rhodium catalyst can induce a [5+2] cycloaddition with an alkyne, leading to the formation of a cycloheptenone. organic-chemistry.org By incorporating the N-(2-methoxyethyl)carboxamide moiety into the vinylcyclopropane precursor, this methodology could be used to generate novel seven-membered ring systems.

Another approach involves the ring-opening of the cyclopropane ring. Radical-mediated ring-opening of cyclopropenes can provide access to polysubstituted acyclic alkenes. escholarship.org While not a direct route to advanced scaffolds from this compound, it highlights the utility of the cyclopropyl group as a latent reactive moiety.

Furthermore, the cyclopropane ring can be used as a conformational constraint in the design of bicyclic systems. For instance, an intramolecular cyclization reaction could be envisioned where a functional group on the N-substituent reacts with a substituent on the cyclopropane ring to form a fused or bridged bicyclic system. The synthesis of 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffolds from dinitrile-substituted cyclopropanes illustrates the potential for forming fused ring systems. nih.gov

Scheme 4: Hypothetical pathway to a bicyclic scaffold via intramolecular cyclization.

Scaffold TypeSynthetic StrategyKey IntermediatePotential ProductReference
Cycloheptenone[5+2] CycloadditionVinylcyclopropanecarboxamideSubstituted cycloheptenone organic-chemistry.org
Bicyclo[3.1.0]hexaneIntramolecular cyclizationFunctionalized cyclopropaneFused bicyclic lactam nih.gov

Applications of N 2 Methoxyethyl Cyclopropanecarboxamide in Chemical Research Non Biological Focus

N-(2-methoxyethyl)cyclopropanecarboxamide as a Synthetic Building Block

The strained three-membered ring of the cyclopropane (B1198618) moiety and the versatile amide group make this compound a potentially valuable building block in organic synthesis. Cyclopropane derivatives are widely recognized as useful intermediates, participating in a variety of ring-opening and rearrangement reactions to afford more complex molecular scaffolds. acs.orgrsc.org

The synthesis of N-substituted cyclopropanecarboxamides can be achieved through several established synthetic routes. A common method involves the acylation of the corresponding amine, in this case, 2-methoxyethylamine (B85606), with cyclopropanecarbonyl chloride or by employing peptide coupling reagents to facilitate the reaction between cyclopropanecarboxylic acid and the amine. The general reactivity of amides allows for a range of transformations. libretexts.org For instance, reduction of the amide carbonyl would yield the corresponding amine, while hydrolysis would regenerate the parent carboxylic acid and amine.

The presence of the N-(2-methoxyethyl) group introduces an additional layer of synthetic utility. The ether linkage is generally stable under many reaction conditions, yet it can be cleaved under specific, often harsh, acidic conditions if desired. The nitrogen atom's nucleophilicity is modulated by the electron-withdrawing nature of the adjacent carbonyl group, but it can still participate in certain reactions. For example, intramolecular cyclization reactions of similar N-substituted amides have been reported to form heterocyclic systems. rsc.org

The cyclopropane ring itself is a latent source of reactivity. Under thermal, photochemical, or transition-metal-catalyzed conditions, the ring can undergo cleavage to form a 1,3-diradical or a metallacyclobutane intermediate, which can then be trapped by various reagents to construct five-membered rings or undergo other transformations. This reactivity makes cyclopropane-containing building blocks valuable in the synthesis of complex carbocyclic and heterocyclic systems. acs.org

A summary of potential synthetic transformations is presented below:

Functional Group Potential Reaction Potential Product Type
AmideReduction (e.g., with LiAlH₄)Secondary Amine
AmideHydrolysis (acidic or basic)Carboxylic Acid + Amine
CyclopropaneRing-opening (e.g., with acid, heat, or metal catalyst)Acyclic or larger ring systems
N-H bondDeprotonation followed by alkylationN-Alkyl-N-(2-methoxyethyl)cyclopropanecarboxamide

Potential in Ligand Design for Catalysis (Theoretical or Preliminary Experimental)

The design of effective ligands is a cornerstone of homogeneous catalysis. This compound possesses several features that suggest its potential as a ligand or a precursor to a ligand for metal catalysts. The molecule contains three potential coordination sites: the amide oxygen, the amide nitrogen (after deprotonation), and the ether oxygen.

The coordination of metal ions to amide groups is a well-established phenomenon. nih.gov The oxygen atom of the carbonyl group is a hard donor, readily coordinating to a variety of metal centers. While the nitrogen atom's lone pair is delocalized due to resonance, deprotonation can generate a highly effective N-donor ligand. The methoxyethyl side chain introduces a soft ether oxygen donor, which can participate in chelation to a metal center. The formation of a five-membered chelate ring involving the amide oxygen and the ether oxygen is a plausible binding mode, which could enhance the stability of the resulting metal complex.

The cyclopropyl (B3062369) group, while not a typical coordinating group, can influence the steric and electronic properties of the ligand. Its rigid and sterically demanding nature can be used to control the coordination environment around the metal center, potentially influencing the selectivity of a catalytic reaction.

The reactivity of the N-methoxy group in related N-methoxyamides has been shown to influence the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon. nih.gov This electronic modulation could be harnessed in the design of ligands with fine-tuned donor properties. For instance, the electron-donating character of the methoxyethyl group could enhance the electron density at the coordinating atoms, thereby strengthening the metal-ligand bond.

Potential Coordination Site Donor Type Potential for Chelation
Amide OxygenHardYes, with the ether oxygen
Amide Nitrogen (deprotonated)HardYes, with the ether oxygen
Ether OxygenSoftYes, with the amide oxygen or nitrogen

Integration into Novel Material Architectures (Theoretical or Early-Stage Research)

The unique structural characteristics of this compound also suggest its potential as a monomer or a modifying agent in the development of novel materials. The combination of the rigid cyclopropane unit and the flexible methoxyethyl chain could impart interesting properties to polymers and other materials.

The amide functionality provides a site for hydrogen bonding, which can lead to self-assembly and the formation of ordered structures in the solid state or in solution. This property is crucial in the design of supramolecular polymers and liquid crystals. The incorporation of this compound into a polymer backbone could introduce regular hydrogen bonding motifs, influencing the material's thermal and mechanical properties.

The cyclopropane ring can act as a unique structural element within a polymer chain. Its rigidity would restrict conformational freedom, potentially leading to materials with higher glass transition temperatures or enhanced thermal stability. Furthermore, the strained nature of the cyclopropane ring could be exploited to create responsive materials. For example, a polymer containing these units might undergo a change in its properties upon the application of a stimulus (e.g., heat, light, or a chemical reagent) that induces ring-opening of the cyclopropane moieties. This could lead to applications in areas such as self-healing materials or controlled-release systems.

The methoxyethyl side chain can enhance the solubility of the molecule or a resulting polymer in organic solvents and could also influence the material's interaction with other molecules or surfaces. The presence of ether linkages can also impact properties like ion conductivity, suggesting potential applications in solid polymer electrolytes.

Precursor Roles in Mechanistic Organic Chemistry Studies

The unique combination of functional groups in this compound makes it a potentially interesting substrate for mechanistic studies in organic chemistry. The strained cyclopropane ring, in particular, has long been a subject of interest for physical organic chemists due to its unusual bonding and reactivity. nih.gov

The molecule could be used to study the mechanisms of cyclopropane ring-opening reactions under various conditions. For example, by labeling specific positions with isotopes, one could track the fate of atoms during thermal or photochemical rearrangements, providing insights into the intermediates and transition states involved. The influence of the N-(2-methoxyethyl)carboxamide substituent on the regioselectivity and stereoselectivity of these reactions could also be investigated.

Furthermore, the amide group itself can be the focus of mechanistic inquiries. Studies on the hydrolysis, reduction, or other transformations of this amide could be compared with those of other amides to understand the electronic and steric effects of the cyclopropyl and methoxyethyl groups on the reactivity of the amide bond. The potential for intramolecular interactions, such as the chelation of a reagent by the ether oxygen and the amide carbonyl, could also be a subject of mechanistic investigation, potentially revealing new modes of reactivity or catalysis.

The reaction of N-methoxyamides with aldehydes has been shown to proceed via a direct coupling, a reaction not typically observed with standard amides due to the lower nucleophilicity of the amide nitrogen. nih.gov Although the target molecule is an N-methoxyethyl amide, it would be of mechanistic interest to determine if the oxygen atom in the ethyl chain can similarly influence the reactivity of the amide nitrogen, perhaps through intramolecular catalysis or by altering the electronic properties of the nitrogen atom.

Advanced Analytical Methodologies for N 2 Methoxyethyl Cyclopropanecarboxamide in Research

Chromatographic Method Development for Purity Assessment in Complex Mixtures

Chromatographic techniques are fundamental in separating and identifying the components of a mixture, making them indispensable for assessing the purity of N-(2-methoxyethyl)cyclopropanecarboxamide. The development of robust chromatographic methods is a critical step in both research and quality control.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile compounds like this compound. amazonaws.comchemrevlett.com The development of an effective HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the target compound from any impurities or starting materials. amazonaws.com

A reversed-phase HPLC method is often suitable for a molecule with the polarity of this compound. A C18 column, which has a nonpolar stationary phase, is a common choice. nih.gov The mobile phase, a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, is optimized to ensure good resolution and peak shape. nih.gov The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak symmetry for amide compounds. nih.gov Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temperature 25 °C

This table presents a hypothetical but scientifically sound set of starting parameters for the HPLC analysis of this compound. Method optimization would be required for specific sample matrices.

The development process for such a method is meticulous, aiming to create a procedure that is not only accurate and precise but also robust enough for routine use. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While this compound itself may not be sufficiently volatile for direct analysis by Gas Chromatography (GC), derivatization can be employed to create a more volatile analogue. GC-MS is a powerful technique that combines the separation capabilities of GC with the identification power of mass spectrometry.

For amide compounds, a common derivatization strategy is trifluoroacetylation. Reacting the amide with an agent like trifluoroacetic anhydride (B1165640) can produce a derivative with increased volatility and thermal stability, making it amenable to GC analysis. The subsequent mass spectrometry analysis provides a fragmentation pattern that can confirm the identity of the compound and any related impurities. The analysis of regioisomeric methoxyphenethylamines has been successfully performed using GC-MS after derivatization. ojp.gov

Quantitative NMR for Reaction Monitoring and Yield Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful, non-destructive technique for determining the concentration and purity of a substance. ox.ac.ukusp.org It can be adeptly used to monitor the progress of the synthesis of this compound and to accurately determine the final reaction yield. acs.orgrsc.orgrsc.org

The principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal. ox.ac.uk By comparing the integral of a characteristic peak of the product, this compound, to the integral of a known amount of an internal standard, the exact quantity of the product formed can be calculated. ethz.ch This method obviates the need for a calibration curve, provided that certain experimental conditions are met to ensure accuracy. ethz.ch

For reaction monitoring, small aliquots can be taken from the reaction mixture at various time points. The ¹H NMR spectra of these aliquots can reveal the disappearance of starting material signals and the appearance of product signals, providing a real-time view of the reaction's conversion rate. acs.orgresearchgate.net

Table 2: Hypothetical qNMR Data for Yield Determination

CompoundCharacteristic Peak (ppm)Number of Protons (N)Integral (I)Molar Ratio
Internal Standard7.8041.001.00
This compound3.30 (CH₂-O)20.921.84

In this hypothetical example, the molar ratio of the product to the internal standard is calculated as (I_product / N_product) / (I_standard / N_standard). This ratio, along with the known amount of the internal standard, allows for the precise calculation of the product's yield.

Chiral Separation Techniques for Enantiomeric Excess Determination (if applicable to chiral analogues)

While this compound itself is not chiral, the methodologies for chiral separation are crucial if chiral analogues were to be synthesized. The determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis. nih.gov

High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is the most common technique for separating enantiomers. uma.esnih.gov These stationary phases are themselves chiral and interact differently with the two enantiomers of a chiral compound, leading to different retention times and thus, separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown broad applicability. nih.gov Another approach involves using chiral additives in the mobile phase, which form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column. nih.gov

The choice of the appropriate CSP or chiral additive depends heavily on the structure of the analyte. For cyclopropane-containing compounds, cyclodextrin-based selectors have proven effective in various chromatographic techniques, including GC and capillary electrophoresis, for achieving chiral separation. mdpi.com

Table 3: Common Chiral Stationary Phases (CSPs) for HPLC

CSP ClassExampleTypical Analytes
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Broad range of chiral compounds
Cyclodextrin-basedBeta-cyclodextrinCompounds that can form inclusion complexes
Protein-basedα1-acid glycoprotein (B1211001) (AGP)Acidic, basic, and neutral compounds researchgate.net
Pirkle-type(R,R)-Whelk-O 1π-acidic or π-basic aromatic compounds

This table provides examples of different classes of CSPs that could be screened for the separation of chiral analogues of this compound.

The development of these advanced analytical methods is essential for the comprehensive characterization of this compound and its potential derivatives, ensuring high quality and facilitating further research.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Routes to N-(2-methoxyethyl)cyclopropanecarboxamide

Currently, dedicated synthetic routes for this compound are not prevalent in the literature. The most direct conceptual approach involves the amidation of a cyclopropanecarboxylic acid derivative with 2-methoxyethylamine (B85606). Future research could focus on optimizing this transformation and exploring alternative, more innovative synthetic strategies.

One promising area of investigation is the development of one-pot syntheses. For instance, a Michael Initiated Ring Closure (MIRC) reaction could be explored. rsc.orgrsc.org This would involve the reaction of an appropriate Michael acceptor with a suitable nucleophile to construct the cyclopropane (B1198618) ring and subsequently or concurrently introduce the N-(2-methoxyethyl)amide moiety. Such a strategy could offer advantages in terms of atom economy and step efficiency.

Furthermore, the development and use of novel cyclopropanating reagents could provide new pathways to this molecule. researchgate.netresearchgate.netacs.orgorganic-chemistry.orgpsu.edu Research into reagents that are more tolerant of the amide functionality or that could be used with precursors to the N-(2-methoxyethyl)amine group would be highly valuable. A comparative study of different synthetic approaches is warranted to identify the most efficient and scalable method.

Potential Synthetic Route Key Reactants Potential Advantages Research Focus
Amide Coupling Cyclopropanecarbonyl chloride, 2-methoxyethylamineDirect, utilizes readily available starting materials.Optimization of coupling agents and reaction conditions to maximize yield and purity.
Michael Initiated Ring Closure (MIRC) α,β-unsaturated ester/amide, sulfur ylidePotential for high stereoselectivity, convergent synthesis. rsc.orgDesign of a suitable MIRC precursor incorporating the methoxyethyl group.
Novel Cyclopropanating Reagents Alkene precursor, novel carbene sourceAccess to diverse starting materials, potentially milder reaction conditions. psu.eduScreening of modern cyclopropanating reagents for compatibility and efficiency.
Catalytic Direct Amidation Cyclopropanecarboxylic acid, 2-methoxyethylamineGreen chemistry approach, avoids stoichiometric activators. rsc.orgIdentification of suitable catalysts (e.g., boronic acids) for this specific substrate pair.

Deeper Mechanistic Insights into its Reactivity

The reactivity of this compound is largely unexplored. The interplay between the strained cyclopropane ring and the electron-withdrawing amide group is expected to render the ring susceptible to nucleophilic ring-opening reactions. researchgate.net Future research should systematically investigate the reactivity of this compound with a variety of nucleophiles and electrophiles.

Mechanistic studies could employ kinetic experiments and computational modeling to elucidate the pathways of these reactions. For example, understanding the regioselectivity of ring-opening would be crucial for its application as a synthetic intermediate. The role of the N-(2-methoxyethyl) group in modulating the reactivity of the cyclopropane ring is another key question to be addressed. Does it exert a significant electronic or steric influence on the transition states of potential reactions? Answering these questions will be fundamental to harnessing the synthetic potential of this molecule.

Development of Advanced Theoretical Models for Prediction

In the absence of extensive experimental data, the development of advanced theoretical models presents a powerful tool for predicting the properties and reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to determine the molecule's conformational landscape, rotational barriers of the amide bond, and electronic structure.

Such models could also be used to predict the outcomes of various reactions. For instance, the activation energies for different ring-opening pathways with various nucleophiles could be calculated to predict regioselectivity. Furthermore, theoretical models could aid in the design of new catalysts for the synthesis of this compound or for its subsequent transformations. By providing a deeper understanding of the molecule's intrinsic properties, computational studies can guide and accelerate experimental research efforts.

Strategic Integration into Diverse Chemical Syntheses

The cyclopropane motif is a valuable component in many biologically active molecules, often imparting favorable properties such as metabolic stability and conformational rigidity. nbinno.com this compound could serve as a versatile building block for the introduction of a cyclopropane ring along with a flexible, polar side chain into more complex molecules.

Future research should focus on demonstrating the utility of this compound in the synthesis of larger, more functionalized structures. The methoxyethyl group could potentially improve the solubility and pharmacokinetic profile of target molecules, making it an attractive moiety in medicinal chemistry. Its integration into peptide or small molecule scaffolds could lead to the development of novel therapeutic candidates.

Potential Application Area Rationale Future Research Direction
Medicinal Chemistry The cyclopropane ring can enhance metabolic stability, while the methoxyethyl group can improve solubility. nbinno.comIncorporation as a building block in the synthesis of novel drug candidates.
Peptide Mimetics The rigid cyclopropane can act as a conformational constraint in peptide analogues.Synthesis of peptidomimetics containing the this compound unit.
Fragment-Based Drug Discovery Could serve as a valuable fragment for screening against biological targets.Screening of the compound in fragment libraries to identify potential protein-ligand interactions.

Investigation of Further Non-Biological Applications

Beyond its potential in life sciences, this compound may possess properties that make it suitable for various non-biological applications. The presence of both ether and amide functionalities suggests potential as a specialty solvent with unique polarity and hydrogen bonding capabilities.

Its ability to coordinate with metal ions through the amide and ether oxygens could be explored for applications in catalysis or materials science. For example, it could serve as a ligand for transition metal catalysts, potentially influencing their solubility and reactivity. Another avenue of research could be its use as a monomer or an additive in polymer chemistry. The rigid cyclopropane unit could impart unique thermal or mechanical properties to a polymer backbone. Systematic investigation into these areas could reveal novel applications for this underexplored compound.

Q & A

Q. What are the standard synthetic methodologies for N-(2-methoxyethyl)cyclopropanecarboxamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation reactions, where cyclopropane rings are formed via [2+1] cycloaddition or transition metal-catalyzed methods. For example, coupling a cyclopropanecarbonyl chloride with 2-methoxyethylamine in anhydrous dichloromethane under basic conditions (e.g., triethylamine) is a common approach . Optimization includes controlling temperature (0–5°C to prevent exothermic side reactions) and using inert atmospheres to stabilize reactive intermediates. Reaction progress is monitored via thin-layer chromatography (TLC), with final purification by column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and stereochemistry, with cyclopropane protons appearing as distinct multiplet signals (δ 1.2–2.0 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves absolute configuration, as demonstrated for structurally related cyclopropanecarboxamides . Purity is assessed via HPLC with UV detection (>95% purity threshold for research use) .

Q. What are the common chemical reactions involving the cyclopropane ring in this compound?

  • Methodological Answer : The cyclopropane ring undergoes strain-driven reactions:
  • Ring-opening : Catalyzed by acids (e.g., H₂SO₄) or transition metals (e.g., Pd), yielding alkenes or substituted carboxamides.
  • Electrophilic addition : Reacts with halogens (e.g., Br₂) under controlled conditions to form dihalogenated derivatives.
    Reaction pathways depend on solvent polarity and catalyst choice, with dichloromethane or THF commonly used .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for structural analogs of this compound?

  • Methodological Answer : Discrepancies often arise from substituent effects. For example, fluorination at the phenyl group (e.g., N-(3-fluorophenyl) derivatives) may enhance target binding affinity, while methoxy groups alter metabolic stability . Systematic structure-activity relationship (SAR) studies using isothermal titration calorimetry (ITC) and mutagenesis assays can isolate critical residues. Computational docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors) to rationalize activity differences .

Q. What experimental designs are recommended to study the hydrolytic stability of this compound under physiological pH conditions?

  • Methodological Answer : Prepare buffered solutions (pH 1–10) and incubate the compound at 37°C. Monitor degradation via LC-MS at timed intervals. Hydrolysis kinetics are quantified using pseudo-first-order rate constants (k). For example, cyclopropane rings are stable at neutral pH but undergo rapid cleavage under acidic conditions (pH <3), forming linear amides . Include control experiments with radical scavengers (e.g., BHT) to rule out oxidation pathways .

Q. How does modifying the methoxyethyl group impact the compound’s pharmacokinetic profile?

  • Methodological Answer : Replace the methoxy group with bulkier substituents (e.g., ethoxy, isopropoxy) and compare logP values (via shake-flask method) to assess lipophilicity. In vitro assays (e.g., Caco-2 cell monolayers) measure permeability. For instance, N-(2-ethoxyethyl) analogs show increased blood-brain barrier penetration in murine models due to enhanced lipid solubility . Metabolite identification using liver microsomes and CYP450 inhibitors clarifies metabolic pathways .

Data Analysis & Optimization

Q. What strategies mitigate side reactions during N-(2-methoxyethyl)cyclopropanecarboxamide synthesis?

  • Methodological Answer :
  • Temperature control : Slow addition of reagents at –20°C minimizes exothermic byproducts.
  • Catalyst screening : Test Pd/C, CuI, or organocatalysts to improve yield (e.g., Pd/C increases coupling efficiency by 30% in arylations) .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent unwanted nucleophilic attacks .

Q. How can researchers validate hypothesized mechanisms of action for this compound in oncology studies?

  • Methodological Answer : Combine kinase inhibition assays (e.g., EGFR, BRAF) with RNA-seq profiling to identify downstream pathways. For example, cyclopropanecarboxamides inhibit pro-survival kinases (IC₅₀ <1 µM) in HeLa cells . CRISPR-Cas9 knockout of target genes confirms specificity. Cross-reference with toxicity data (e.g., LD₅₀ in zebrafish models) to exclude off-target effects .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.